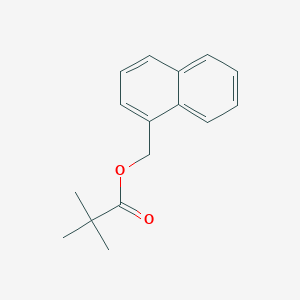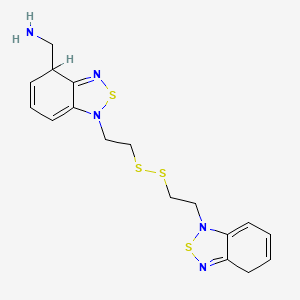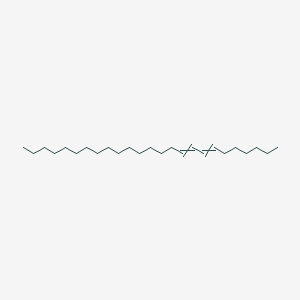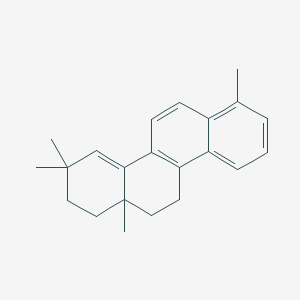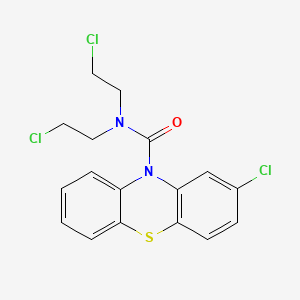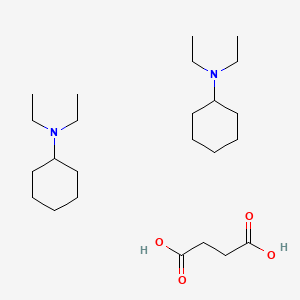
butanedioic acid;N,N-diethylcyclohexanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butanedioic acid;N,N-diethylcyclohexanamine is a compound that combines butanedioic acid, commonly known as succinic acid, with N,N-diethylcyclohexanamine. Succinic acid is a dicarboxylic acid with the formula C4H6O4, and it is naturally found in amber and various plants. N,N-diethylcyclohexanamine is an organic compound that belongs to the class of amines. The combination of these two compounds results in a unique chemical entity with distinct properties and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid;N,N-diethylcyclohexanamine typically involves the reaction of succinic acid with N,N-diethylcyclohexanamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or other purification techniques to obtain the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Advanced purification methods such as chromatography and distillation are employed to achieve the desired quality of the final product.
化学反応の分析
Types of Reactions
Butanedioic acid;N,N-diethylcyclohexanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
科学的研究の応用
Butanedioic acid;N,N-diethylcyclohexanamine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of butanedioic acid;N,N-diethylcyclohexanamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
Succinic Acid: A dicarboxylic acid with similar chemical properties but lacks the amine component.
Cyclohexanamine: An amine with a cyclohexane ring but without the diethyl groups.
N,N-Diethylamine: An amine with diethyl groups but without the cyclohexane ring.
Uniqueness
Butanedioic acid;N,N-diethylcyclohexanamine is unique due to the combination of the succinic acid moiety and the N,N-diethylcyclohexanamine moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
68239-16-7 |
|---|---|
分子式 |
C24H48N2O4 |
分子量 |
428.6 g/mol |
IUPAC名 |
butanedioic acid;N,N-diethylcyclohexanamine |
InChI |
InChI=1S/2C10H21N.C4H6O4/c2*1-3-11(4-2)10-8-6-5-7-9-10;5-3(6)1-2-4(7)8/h2*10H,3-9H2,1-2H3;1-2H2,(H,5,6)(H,7,8) |
InChIキー |
HGJKHKVGCFFLBQ-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1CCCCC1.CCN(CC)C1CCCCC1.C(CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


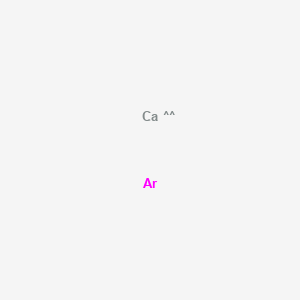
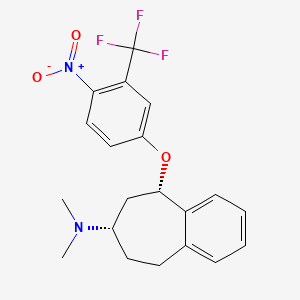
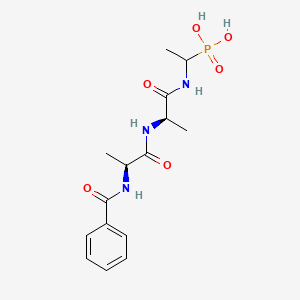
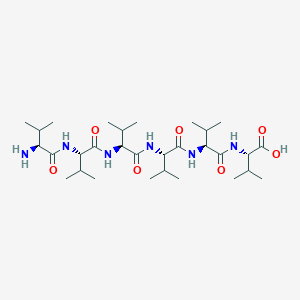


![Ethanol, 2-[[(ethenylphenyl)methyl]thio]-](/img/structure/B14476885.png)
